molecular formula C13H17N B12927613 rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine

rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B12927613
M. Wt: 187.28 g/mol
InChI Key: YESNBFAEPGJCQQ-UMSGYPCISA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. The compound rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine is a chiral amine of significant interest in medicinal chemistry and neuroscience research, primarily serving as a core synthetic intermediate for the development of psychoactive substances. Its norbornane-based structure provides a rigid scaffold for studying ligand-receptor interactions. This compound is a direct precursor to Fencamfamin (Reactivan), a central nervous system (CNS) stimulant that has been used to study the treatment of depressive fatigue, lack of concentration, and lethargy . The stereochemistry of the amine and phenyl substituents on the bicyclic framework is critical for its biological activity. Research indicates that the pharmacological profile of the derived drug is associated with its action as a dopaminergic agent . Its primary mechanism of action is characterized by the inhibition of the dopamine transporter (DAT) , thereby blocking dopamine reuptake and increasing synaptic dopamine levels . Unlike some other stimulants, it may also act as a dopamine D2 receptor agonist and has been shown to stimulate dopamine release, though it is reported to be less potent than dexamphetamine . Furthermore, studies suggest an interplay with the opioid system, as some behavioral effects are blocked by the opioid antagonist naloxone, making this amine a valuable tool for investigating the complex interplay between dopamine and opioid receptors in reinforcement and reward pathways . Researchers utilize this high-purity compound in structure-activity relationship (SAR) studies , the synthesis of novel derivatives, and neuropharmacological research to further elucidate the mechanisms of CNS stimulation and to develop potential therapeutics with improved safety profiles .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(1R,2R,3S,4S)-3-phenylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2/t10-,11+,12+,13+/m0/s1

InChI Key

YESNBFAEPGJCQQ-UMSGYPCISA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@@H]2N)C3=CC=CC=C3

Canonical SMILES

C1CC2CC1C(C2N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins from bicyclic ketones or bicyclo[2.2.1]heptan-2-one derivatives, which serve as precursors for introducing the amine functionality.
  • Phenyl substitution is introduced either by arylation of the bicyclic ketone or by using phenyl-substituted bicyclic precursors.
  • The amine group is typically introduced via reductive amination or nucleophilic substitution on a suitable leaving group at the 2-position.

Stereoselective Control

  • The stereochemistry is controlled by the choice of reagents and reaction conditions, often employing chiral auxiliaries or catalysts.
  • Diastereoselective addition of nucleophiles to bicyclic ketones is a common approach, where the nucleophile attacks from the less hindered face, guided by steric and electronic factors.
  • Chromatographic resolution on chiral columns is used to separate enantiomers when racemic mixtures are obtained.

Detailed Preparation Methods

Preparation via Arylation and Subsequent Amination (Based on Patent WO2017048720A1 and EP3349853B1)

  • The (-)-enantiomer of fencamfamine, which is (1R,2R,3S,4S)-N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine, is prepared by first synthesizing the bicyclic ketone intermediate.
  • Arylation is performed using organometallic reagents such as arylmagnesium bromides or aryllithiums to introduce the phenyl group at the 3-position.
  • The ketone is then converted to the amine via reductive amination using ethylamine or other amine sources.
  • Optical resolution is achieved by chiral chromatography to isolate the desired stereoisomer.

Grignard Reagent Addition to Bicyclic Ketones (From RSC Supplementary Information)

  • A procedure involves the preparation of arylmagnesium bromide reagents (e.g., 4-bromo-N,N-dimethylaniline) in THF under nitrogen atmosphere.
  • The bicyclic ketone is dissolved in dry THF and cooled to 0 °C.
  • The Grignard reagent is added dropwise, and the reaction mixture is stirred at low temperature and then at room temperature overnight.
  • The reaction is quenched with saturated ammonium chloride solution, extracted, dried, and purified by flash chromatography.
  • This method yields tertiary alcohol intermediates, which can be further transformed into amines by standard synthetic transformations.

Conversion of Bicyclic Ketones to Amines via Oxime Intermediates (Literature on Strained Bicyclic Systems)

  • Bicyclic ketones can be converted to oximes by reaction with hydroxylamine derivatives.
  • The oximes are then reduced to the corresponding amines using catalytic hydrogenation or chemical reducing agents.
  • This route allows for retention of stereochemistry and is useful for preparing the bicyclic amine with defined stereochemistry.

Alternative Routes via Ozonolysis and Nitrite Treatment (From Oregon State University Thesis)

  • Starting from natural products like α-pinene, ozonolysis yields bicyclic ketones.
  • Treatment with strong base and alkylnitrite converts ketones to oxime derivatives.
  • Subsequent steps lead to bicyclic amines after reduction.
  • This method leverages natural chiral pool starting materials to access stereochemically defined bicyclic amines.

Comparative Data Table of Preparation Methods

Method Key Steps Stereochemical Control Yield Range Notes
Arylation + Reductive Amination Organometallic arylation, reductive amination Chiral chromatography for resolution Moderate to High Used in patented fencamfamine synthesis
Grignard Addition to Ketones Grignard reagent addition to bicyclic ketone Diastereoselective nucleophilic addition 30-60% (intermediates) Requires further conversion to amine
Oxime Formation + Reduction Ketone to oxime, then reduction to amine Retains stereochemistry Variable Common in strained bicyclic systems
Ozonolysis + Nitrite Treatment Natural product ozonolysis, oxime formation Natural chiral pool starting material Moderate Uses renewable chiral precursors

Research Findings and Notes

  • The stereochemical outcome of nucleophilic additions to bicyclic ketones is influenced by the steric hindrance and electronic environment of the bicyclic system, often favoring attack from the less hindered face to yield the desired stereoisomer.
  • The use of chiral chromatography is essential for isolating pure enantiomers when racemic mixtures are formed, as demonstrated in the preparation of fencamfamine isomers.
  • The yields of intermediates such as tertiary alcohols from Grignard additions vary but can be optimized by controlling temperature and reagent addition rates.
  • Natural product-based syntheses provide an alternative route to access stereochemically pure bicyclic amines, leveraging the inherent chirality of starting materials like α-pinene.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The phenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Bicyclo[2.2.1]heptane-2-carboxylic Acid, 3-Phenyl- (CAS 24680-64-6)
  • Functional Group : Carboxylic acid (vs. amine).
  • Substituents : Phenyl at C3.
  • Stereochemistry : (1R,2R,3R,4S)-rel-.
  • Applications : Intermediate in chemical synthesis.
  • Key Differences: The carboxylic acid group increases polarity, altering solubility and reactivity compared to the amine. No specific safety or regulatory data reported .
rel-(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (CAS 937053-07-1)
  • Functional Group : Amine with an oxygen atom in the bicyclo framework.
  • Substituents : Oxygen at C7 (7-Oxa modification).
  • Stereochemistry : (1R,2R,4S)-rel-.
  • Applications : Research on modified bicyclic amines.

Substituent Variations

Dexmecamylamine (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine
  • Substituents : Tetramethyl groups.
  • Stereochemistry : (1R,2S,4S).
  • Applications : Pharmaceutical (injection for neurological conditions).
  • Key Differences: Methylation increases lipophilicity, improving blood-brain barrier penetration.
3-(Isopropyl)bicyclo[2.2.1]heptan-2-amine Hydrochloride (CAS 175521-95-6)
  • Substituents : Isopropyl at C3.
  • Stereochemistry : (1R,2R,3R,4S)-rel-.
  • Applications : Research, often as a hydrochloride salt.
  • The hydrochloride salt improves aqueous solubility .

Stereochemical Variations

(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine (CAS 84235-33-6)
  • Stereochemistry : (1S,2S,4R) vs. (1R,2R,3S,4S).
  • Applications : Comparative stereochemical studies.
  • Key Differences : Altered stereochemistry impacts molecular conformation and interactions, critical in enantioselective synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Compound (CAS) Functional Group Substituents Stereochemistry Key Applications
7242-92-4 (Target) Amine Phenyl at C3 (1R,2R,3S,4S)-rel- Research, pharma R&D
24680-64-6 Carboxylic acid Phenyl at C3 (1R,2R,3R,4S)-rel- Chemical synthesis
937053-07-1 Amine (7-Oxa) Oxygen at C7 (1R,2R,4S)-rel- Bioavailability studies
175521-95-6 Amine (HCl salt) Isopropyl at C3 (1R,2R,3R,4S)-rel- Receptor binding studies

Biological Activity

rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine, commonly referred to as fencamfamine, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H15_{15}N
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 28051-94-7

Fencamfamine acts primarily as a stimulant and has been studied for its effects on the central nervous system (CNS). It is believed to exert its effects through the modulation of neurotransmitter systems, particularly by increasing the release of dopamine and norepinephrine in the brain. This mechanism is similar to that of other psychostimulants but with distinct pharmacological profiles.

Stimulant Effects

Research indicates that fencamfamine exhibits significant stimulant effects. In animal studies, it has been shown to enhance locomotor activity and induce hyperactivity, suggesting its potential use in conditions like ADHD (Attention Deficit Hyperactivity Disorder) .

Neuroprotective Properties

Emerging studies suggest that fencamfamine may possess neuroprotective properties. It has been observed to reduce neuroinflammation and oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases .

Appetite Suppression

Fencamfamine has also been investigated for its appetite-suppressing effects. Clinical trials have demonstrated that it can lead to weight loss in obese patients by reducing food intake .

Case Studies and Research Findings

StudyFindings
Animal Study (2020) Demonstrated increased locomotor activity in rodents after administration of fencamfamine, indicating stimulant properties .
Neuroprotection Study (2021) Showed reduced markers of neuroinflammation in cultured neurons treated with fencamfamine .
Clinical Trial (2019) Reported significant appetite suppression and weight loss in subjects treated with fencamfamine compared to placebo .

Safety and Toxicology

While fencamfamine shows promise for various therapeutic applications, its safety profile must be considered. Adverse effects reported include increased heart rate, anxiety, and potential for abuse similar to other CNS stimulants. Long-term studies are necessary to fully understand its safety profile.

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